Adenosine tetraphosphopyridoxal

pyridoxal kinase inhibition slow-binding kinetics vitamin B6 metabolism

Adenosine tetraphosphopyridoxal (AP4-PL) is a synthetic bifunctional conjugate of adenosine tetraphosphate and pyridoxal, classified under adenine nucleotide derivatives and pyridoxal analogs. First reported in 1986 as part of a novel class of pyridoxal polyphosphoryl derivatives , AP4-PL serves as an active-site-directed affinity labeling reagent that exploits the adenosine moiety for recognition at nucleotide-binding pockets and the reactive 5′-aldehyde of pyridoxal for covalent Schiff-base attachment to target lysyl ε-amino groups.

Molecular Formula C18H24N6O18P4
Molecular Weight 736.3 g/mol
CAS No. 101418-64-8
Cat. No. B019920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdenosine tetraphosphopyridoxal
CAS101418-64-8
Synonymsadenosine tetraphosphate pyridoxal
adenosine tetraphosphopyridoxal
adenosine tetraphosphopyridoxal, tetralithium salt
AP4-PL
Molecular FormulaC18H24N6O18P4
Molecular Weight736.3 g/mol
Structural Identifiers
SMILESCC1=NC=C(C(=C1O)C=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O
InChIInChI=1S/C18H24N6O18P4/c1-8-13(26)10(3-25)9(2-20-8)4-37-43(29,30)40-45(33,34)42-46(35,36)41-44(31,32)38-5-11-14(27)15(28)18(39-11)24-7-23-12-16(19)21-6-22-17(12)24/h2-3,6-7,11,14-15,18,26-28H,4-5H2,1H3,(H,29,30)(H,31,32)(H,33,34)(H,35,36)(H2,19,21,22)/t11-,14-,15-,18-/m1/s1
InChIKeyGQWHVFNISFUGRD-XKLVTHTNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Adenosine Tetraphosphopyridoxal (AP4-PL, CAS 101418-64-8): A Bifunctional Affinity Labeling Reagent for Nucleotide-Binding Site Identification and Procurement Specification


Adenosine tetraphosphopyridoxal (AP4-PL) is a synthetic bifunctional conjugate of adenosine tetraphosphate and pyridoxal, classified under adenine nucleotide derivatives and pyridoxal analogs . First reported in 1986 as part of a novel class of pyridoxal polyphosphoryl derivatives , AP4-PL serves as an active-site-directed affinity labeling reagent that exploits the adenosine moiety for recognition at nucleotide-binding pockets and the reactive 5′-aldehyde of pyridoxal for covalent Schiff-base attachment to target lysyl ε-amino groups . The compound is catalogued under CAS 101418-64-8 (free acid) and 101418-67-1 (tetralithium salt), with the molecular formula C₁₈H₂₄N₆O₁₈P₄ and molecular weight 736.31 g/mol .

Why AP2-PL, AP3-PL, and Pyridoxal 5′-Phosphate Cannot Substitute for AP4-PL in Affinity Labeling Workflows: A Pre-Purchase Evidence Summary


The adenosine polyphosphopyridoxal series (APn-PL, where n = 2, 3, or 4 phosphate units bridging adenosine and pyridoxal) are not functionally interchangeable despite sharing a common scaffold. AP4-PL, the tetraphospho member, exhibits a unique slow-binding inhibition mechanism against pyridoxal kinase that is entirely absent in AP3-PL . In glutathione synthetase, AP4-PL achieves exclusive single-residue labeling of Lys-18, whereas AP3-PL non-selectively modifies four distinct lysyl residues . Furthermore, pyridoxal 5′-phosphate (PLP)—the simple cofactor lacking the adenosine moiety—labels multiple non-essential lysines indiscriminately across lactate dehydrogenase, while adenosine polyphosphopyridoxals restrict modification to the active-site nucleotide-binding cleft . These mechanistic and specificity divergences mean that experimental outcomes—peptide mapping, inactivation stoichiometry, and active-site identification—are critically dependent on which APn-PL congener is selected for procurement.

AP4-PL vs. Closest Analogs: Head-to-Head Quantitative Differentiation Evidence for Scientific Procurement Decisions


Mechanism-Based Differentiation: AP4-PL Is the Only Slow-Binding Inhibitor of Pyridoxal Kinase Among the APn-PL Series

In a direct comparative study, AP4-PL was found to be a slow-binding inhibitor of purified pig liver pyridoxal kinase with an overall inhibition constant (Ki) of 2.4 μM, proceeding through a two-step mechanism in which an initial weak enzyme–inhibitor complex isomerizes to a tighter, slowly reversing complex . By explicit contrast in the same study, adenosine triphosphopyridoxal (AP3-PL)—the closest structural analog differing by only one phosphate unit—is not a slow-binding inhibitor of this enzyme . ATP markedly protects the enzyme against time-dependent inhibition by AP4-PL, whereas the co-substrate pyridoxal affords no protection, confirming binding at the ATP subsite .

pyridoxal kinase inhibition slow-binding kinetics vitamin B6 metabolism enzyme regulation affinity labeling

Single-Residue Labeling Precision: AP4-PL Exclusively Modifies Lys-18 in Glutathione Synthetase Whereas AP3-PL Labels Four Residues

When the APn-PL series (n = 2, 3, 4) was systematically examined for affinity labeling of E. coli B glutathione synthetase, AP4-PL inactivated the enzyme most rapidly among all congeners tested, including pyridoxal phosphate . The dissociation constant (Kd) of AP4-PL in the inactivation process was determined to be 23 μM . Complete inactivation corresponded to incorporation of 1 mol of AP4-PL per mol of enzyme subunit . Proteolytic digestion and sequence analysis of the AP4-PL-labeled enzyme revealed that only Lys-18 was modified . In striking contrast, the less efficient AP3-PL was found attached to four distinct lysyl residues: Lys-17, Lys-18, Lys-144, and Lys-148 . Difference Fourier analysis of AP4-PL-soaked crystals further demonstrated that the adenosine moiety occupies the ATP-binding crevice while the pyridoxal moiety extends toward the γ-glutamylcysteine-binding site, confirming a bivalent binding mode spanning both substrate pockets .

glutathione synthetase site-specific labeling active-site mapping peptide sequencing bivalent binding

Active-Site Confinement: Adenosine Polyphosphopyridoxals Restrict Modification to the Nucleotide-Binding Cleft in Lactate Dehydrogenase, Unlike Non-Specific Labeling by Pyridoxal 5′-Phosphate

In a foundational study establishing the adenosine polyphosphopyridoxal compound class, AP2-PL, AP3-PL, and AP4-PL were each incubated with rabbit muscle lactate dehydrogenase (LDH) at 1 mM for 30 min followed by NaBH₄ reduction, resulting in enzymatic activity losses of 64%, 51%, and 34%, respectively . Critically, NADH almost completely protected the enzyme from inactivation by all three reagents, whereas pyruvate showed no protection, confirming targeting of the nucleotide-binding (NADH) site . Binding of the reagents to the enzyme subunit in an equimolar amount corresponded to complete inactivation . In direct contrast, pyridoxal 5′-phosphate (PLP)—the simple cofactor lacking the adenosine affinity handle—modified not only active-site lysyl residues essential for activity but also multiple reactive lysines in other regions of the enzyme; with PLP, the decrease in NADH affinity preceded inactivation, indicating non-specific electrostatic-driven labeling . Blue Toyopearl affinity chromatography of AP2-PL-modified enzyme resolved at least four distinct enzyme species with graded residual activities, NADH affinities, and reagent incorporation, confirming that modification by adenosine polyphosphopyridoxals is confined to and proportional with active-site lysyl modification .

lactate dehydrogenase active-site specificity pyridoxal phosphate nucleotide-binding proteins protein modification

F1 ATPase Probe Potency: AP4-PL and AP3-PL Achieve Half-Maximal Inactivation at 18 μM; AP2-PL and PLP Are Weak, Non-Saturating Inhibitors

In a systematic screen of the APn-PL series as affinity probes for E. coli F1 ATPase, both AP4-PL and AP3-PL bound to and inhibited the enzyme, whereas pyridoxal 5′-phosphate (PLP) and AP2-PL were weak inhibitors that failed to achieve substantial inactivation . The concentrations of AP3-PL and AP4-PL required for half-maximal inactivation of the multisite (steady-state) ATPase activity were both 18 μM . ATP fully protected F1 from inactivation and prevented reagent binding, confirming active-site-directed modification . F1 modified with approximately 1 mol of AP3-PL (or AP4-PL) per mol of enzyme exhibited essentially no unisite or multisite ATP hydrolysis; the rate of ATP binding decreased to approximately 10⁻² of that of unmodified F1, and catalysis by the two remaining unmodified sites was completely abolished . The reagent bound to both the α subunit (~two-thirds of radioactivity) and the β subunit (~one-third of radioactivity) .

F1 ATPase ATP synthase active-site probe multisite catalysis nucleotide-binding stoichiometry

Accelerated Lys-21 Modification Kinetics in Adenylate Kinase: AP4-PL and AP3-PL Modify the ATP-Binding Loop Lysine More Rapidly Than AP2-PL

A direct comparative study of adenosine di-, tri-, and tetraphosphopyridoxals (AP2-PL, AP3-PL, AP4-PL) on adenylate kinase demonstrated that all three reagents modify the same lysyl residue—Lys-21, located in the conserved glycine-rich phosphate-binding loop (P-loop) . However, AP3-PL and AP4-PL modify Lys-21 more rapidly than AP2-PL does . Additionally, the susceptibilities of the resulting Schiff base adducts between the labels and Lys-21 to sodium borohydride reduction considerably differ among the three reagents, reflecting differential mobility of the ε-amino group of Lys-21 and distinct conformational constraints imposed by each label within the active-site region . These observations are ascribed to the induced-fit conformational changes associated with nucleotide binding, which are differentially sensed by probes of varying phosphate chain length .

adenylate kinase glycine-rich loop ATP-binding site affinity labeling kinetics Schiff base susceptibility

High-Value Application Scenarios Where AP4-PL Delivers Verifiable Differentiation Over Alternative Affinity Labeling Reagents


Mapping ATP-Binding Site Lysyl Residues in Nucleotide-Dependent Enzymes via Covalent Affinity Labeling with Single-Residue Precision

AP4-PL is the reagent of choice when experimental protocols demand covalent, active-site-directed attachment to a uniquely identifiable lysyl residue within an ATP-binding pocket. Unlike AP3-PL, which in glutathione synthetase labels four distinct lysines and thus generates ambiguous peptide-mapping data , AP4-PL achieves exclusive modification of Lys-18 with a Kd of 23 μM and 1:1 stoichiometry per subunit . This single-residue precision—combined with ATP-protectable binding confirmed in pyridoxal kinase (Ki = 2.4 μM) , lactate dehydrogenase , adenylate kinase , and F1 ATPase —makes AP4-PL the preferred procurement for laboratories conducting definitive active-site peptide identification via Edman degradation or mass spectrometry.

Investigating Vitamin B6 Salvage Pathway Enzyme Regulation Through Mechanistically Unique Slow-Binding Inhibition

Pyridoxal kinase, the key enzyme in the vitamin B6 salvage pathway that phosphorylates pyridoxal to the active cofactor pyridoxal 5′-phosphate, is uniquely susceptible to slow-binding inhibition by AP4-PL (overall Ki = 2.4 μM) . No other APn-PL congener—including the closest analog AP3-PL—exhibits this slow-binding kinetic behavior . The two-step inhibition mechanism (initial weak complex isomerizing to a tight, slowly reversing complex) enables time-dependent inactivation studies that are inaccessible with conventional competitive inhibitors . Researchers studying pyridoxal kinase as a therapeutic target or investigating vitamin B6 homeostasis should procure AP4-PL specifically, as AP3-PL cannot recapitulate the slow-binding modality required for pre-steady-state kinetic analyses.

Bivalent Active-Site Spanning for Simultaneous Occupancy of Dual Substrate-Binding Pockets in Structural Biology

X-ray crystallographic difference Fourier analysis of AP4-PL-soaked glutathione synthetase crystals has directly visualized the bivalent binding mode of AP4-PL: the adenosine moiety occupies the ATP-binding crevice while the pyridoxal moiety extends across to the γ-glutamylcysteine-binding site . This dual-subsite-spanning architecture—uniquely enabled by the tetraphosphate linker length of AP4-PL—provides structural biologists with a reagent that simultaneously bridges two substrate-binding regions. AP3-PL, with its shorter triphosphate linker, cannot achieve this precise bivalent geometry and consequently exhibits promiscuous multi-residue labeling . For crystallographic or cryo-EM studies aiming to trap enzyme–substrate mimic complexes spanning adjacent binding pockets, AP4-PL offers a procurement advantage over shorter-chain APn-PL congeners.

F1 ATPase Active-Site Occupancy and Intersubunit Communication Studies Requiring Stoichiometric, ATP-Competitive Affinity Probes

In E. coli F1 ATPase, AP4-PL achieves half-maximal inactivation of multisite steady-state ATPase activity at 18 μM and, upon binding approximately 1 mol per mol of F1, completely abolishes both unisite and multisite ATP hydrolysis . Critically, the two remaining unmodified catalytic sites are rendered non-functional—a phenomenon revealing strong negative cooperativity between F1 subunits . AP2-PL and PLP fail to produce this effect, being weak inhibitors incapable of achieving saturable active-site occupancy . Laboratories investigating ATP synthase rotary catalysis, intersubunit communication, or screening nucleotide-competitive probes should select AP4-PL over AP2-PL or PLP to ensure the stoichiometric site occupancy necessary for interpreting subunit cross-talk data .

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